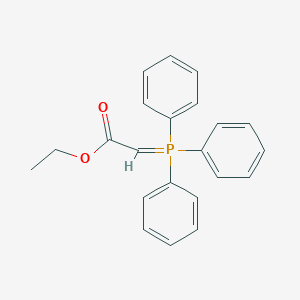

Ethyl (triphenylphosphoranylidene) acetate

Descripción

The exact mass of the compound (Ethoxycarbonylmethylene)triphenylphosphorane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72406. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHPVYJPDKJYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061485 | |

| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | (Carbethoxymethylene)triphenylphosphorane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1099-45-2 | |

| Record name | Ethyl triphenylphosphoranylideneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (triphenylphosphanylidene)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001099452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Carbethoxymethylene)triphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (triphenylphosphoranylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (triphenylphosphanylidene)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX75SQL8ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (triphenylphosphoranylidene)acetate from Ethyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl (triphenylphosphoranylidene)acetate, a crucial reagent in organic chemistry, particularly in the Wittig reaction for the formation of α,β-unsaturated esters. The synthesis commences from the readily available starting materials, ethyl bromoacetate and triphenylphosphine. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its replication and application in a laboratory setting.

Reaction Mechanism and Principles

The synthesis of ethyl (triphenylphosphoranylidene)acetate from ethyl bromoacetate and triphenylphosphine is a two-step process. The first step involves the formation of a phosphonium salt through a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate and displacing the bromide ion.[3] This results in the formation of (carbethoxymethyl)triphenylphosphonium bromide.

The second step is the deprotonation of the phosphonium salt to yield the desired phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate.[2] The protons on the carbon atom adjacent to the positively charged phosphorus are acidic and can be removed by a base.[2] The resulting ylide is a resonance-stabilized species, which contributes to its stability and reactivity in subsequent reactions like the Wittig reaction.[2]

Logical Relationship of the Synthesis Pathway

References

Spectroscopic Profile of Ethyl (Triphenylphosphoranylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the Wittig reagent, ethyl (triphenylphosphoranylidene)acetate. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and visual representations of key analytical information.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl (triphenylphosphoranylidene)acetate, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.70 - 7.40 | m | - | 15H | Ar-H |

| 3.85 | q | 7.0 | 2H | -O-CH₂ -CH₃ |

| 2.75 | d | 15.0 | 1H | P=CH |

| 1.05 | t | 7.0 | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C =O |

| 133.0 (d, JPC = 10 Hz) | C -Ar (para) |

| 131.8 (d, JPC = 2.5 Hz) | C -Ar (ortho) |

| 128.6 (d, JPC = 12.5 Hz) | C -Ar (meta) |

| 126.5 (d, JPC = 90 Hz) | C -P |

| 58.5 | -O-C H₂- |

| 28.5 (d, JPC = 125 Hz) | P=C H |

| 14.5 | -C H₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | C-H stretch (Aromatic) |

| 2970, 2920 | Medium | C-H stretch (Aliphatic) |

| 1610 | Strong | C=O stretch (Ester) |

| 1480, 1435 | Strong | C=C stretch (Aromatic) |

| 1100 | Strong | P-Ph stretch |

| 1030 | Strong | C-O stretch (Ester) |

| 850 | Strong | =C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 348 | 100 | [M]⁺ |

| 303 | 40 | [M - OEt]⁺ |

| 275 | 80 | [M - COOEt]⁺ |

| 262 | 60 | [PPh₃]⁺ |

| 183 | 50 | [PPh₂]⁺ |

| 108 | 30 | [PPh]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of Ethyl (triphenylphosphoranylidene)acetate

A detailed and reliable procedure for the synthesis of ethyl (triphenylphosphoranylidene)acetate is available in Organic Syntheses.[1] The typical synthesis involves the reaction of triphenylphosphine with ethyl bromoacetate to form the corresponding phosphonium salt, followed by deprotonation with a base such as sodium hydroxide to yield the ylide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was acquired.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was analyzed as a thin film on a potassium bromide (KBr) plate.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of ethyl (triphenylphosphoranylidene)acetate.

References

ethyl (triphenylphosphoranylidene)acetate alternative names and identifiers

For researchers, scientists, and drug development professionals, ethyl (triphenylphosphoranylidene)acetate is a crucial reagent in organic synthesis. This guide provides a comprehensive overview of its alternative names, chemical identifiers, experimental protocols for its synthesis and application in the Wittig reaction, and a visualization of these chemical processes.

Alternative Names and Identifiers

Ethyl (triphenylphosphoranylidene)acetate is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate |

| CAS Number | 1099-45-2[1][2] |

| InChI | InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3[1] |

| InChIKey | IIHPVYJPDKJYOU-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C=P(c1ccccc1)(c1ccccc1)c1ccccc1[3] |

| PubChem CID | 70670[4] |

| UNII | WX75SQL8ZF[5] |

A list of common synonyms is presented in the table below to facilitate literature searches and material procurement.

| Synonym |

| (Carbethoxymethylene)triphenylphosphorane[2] |

| (Ethoxycarbonylmethylene)triphenylphosphorane[2] |

| (Triphenylphosphoranylidene)acetic acid ethyl ester[2] |

| Acetic acid, (triphenylphosphoranylidene)-, ethyl ester |

| (2-Ethoxy-2-oxoethylidene)triphenylphosphorane[5] |

| (Carbethoxymethylidene)triphenylphosphorane[5] |

| (Ethoxycarbonylmethylidene)triphenylphosphorane[5] |

| Triphenylcarbethoxymethylenephosphorane[5] |

Experimental Protocols

Detailed methodologies for the synthesis of ethyl (triphenylphosphoranylidene)acetate and its subsequent use in the Wittig reaction are outlined below. These protocols are intended for use by trained professionals in a laboratory setting.

This protocol describes the preparation of the ylide from triphenylphosphine and ethyl bromoacetate.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Ethyl bromoacetate (BrCH₂CO₂Et)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) or a strong base like sodium amide (NaNH₂) for deprotonation.

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine in toluene.

-

Add ethyl bromoacetate to the solution. The reaction mixture is stirred, often at room temperature or with gentle heating, to form the phosphonium salt, (triphenyl(2-ethoxy-2-oxoethyl)phosphonium) bromide.[6]

-

The resulting phosphonium salt is then deprotonated to form the ylide. This can be achieved by treatment with a base. For a stabilized ylide such as this, a moderately strong base like sodium bicarbonate is often sufficient. The reaction is typically stirred until the ylide precipitates or is extracted.[6]

-

The crude product can be purified by recrystallization to yield ethyl (triphenylphosphoranylidene)acetate as a white solid.

This protocol details the use of ethyl (triphenylphosphoranylidene)acetate to convert an aldehyde or ketone into an alkene.

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate

-

An aldehyde or ketone (e.g., benzaldehyde)

-

An appropriate solvent (e.g., dichloromethane, THF, or solvent-free conditions can be used)[7]

Procedure:

-

Dissolve the aldehyde or ketone in the chosen solvent in a reaction flask.

-

Add ethyl (triphenylphosphoranylidene)acetate to the solution. The reaction is typically stirred at room temperature or with heating.[8]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture contains the desired alkene and triphenylphosphine oxide as a byproduct.

-

The alkene product is isolated and purified from the triphenylphosphine oxide, usually by column chromatography or recrystallization.[7]

Applications in Drug Development

Ethyl (triphenylphosphoranylidene)acetate is a valuable tool in medicinal chemistry for the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its primary application, the Wittig reaction, allows for the stereoselective formation of carbon-carbon double bonds, a common structural motif in many drugs.[9]

While this reagent is a key building block, its direct, long-term interaction with specific signaling pathways is not its primary role. Instead, it is utilized to construct molecules that are then investigated for their biological activity. For instance, it is used in the preparation of indoles and coumarins, which are scaffolds present in many bioactive compounds.[10] Additionally, there is evidence to suggest that ethyl (triphenylphosphoranylidene)acetate can act as a cholinesterase inhibitor, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating a potential for investigation in neurodegenerative diseases.[10][11] However, a detailed signaling pathway for this inhibition is not extensively documented in the provided search results. The focus remains on its utility in synthetic chemistry to create novel therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate | 803-14-5 | Benchchem [benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl triphenylphosphoranylideneacetate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triphenylcarbethoxymethylenephosphorane - Wikipedia [en.wikipedia.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl (triphenylphosphoranylidene)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (triphenylphosphoranylidene)acetate, a stabilized Wittig reagent, is a cornerstone of modern organic synthesis. Its ability to efficiently convert aldehydes and ketones into α,β-unsaturated esters has made it an indispensable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds. Beyond its synthetic utility, this compound has also been identified as a cholinesterase inhibitor, suggesting potential applications in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key reaction pathways associated with ethyl (triphenylphosphoranylidene)acetate.

Core Physical and Chemical Properties

Ethyl (triphenylphosphoranylidene)acetate is a white to off-white crystalline solid at room temperature. It is air and heat sensitive and should be stored accordingly.[1] The compound is soluble in solvents like chloroform and THF but has limited solubility in water.[2][3][4]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₂H₂₁O₂P | [2][5] |

| Molecular Weight | 348.37 g/mol | [5] |

| CAS Number | 1099-45-2 | [2][5] |

| Melting Point | 128-131 °C | [5] |

| Boiling Point | 490.4 ± 28.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 263.5 ± 44.3 °C | [5] |

| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | [5] |

| Refractive Index | 1.601 | [5] |

| LogP | 4.21 | [5] |

| Hydrogen Bond Donor Count | 0 | [2][5] |

| Hydrogen Bond Acceptor Count | 2 | [2][5] |

Spectral Data Summary

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 7.75-7.45 (m, 15H, Ar-H), 3.95 (q, 2H, OCH₂CH₃), 2.85 (d, 1H, P=CH), 1.05 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 171.5 (C=O), 133.5 (d, J=9.5 Hz, C-ipso), 132.0 (d, J=10.5 Hz, C-ortho), 128.8 (d, J=12.5 Hz, C-meta), 126.5 (d, J=90.5 Hz, C-para), 58.5 (OCH₂CH₃), 28.0 (d, J=125 Hz, P=CH), 14.5 (OCH₂CH₃) |

| Infrared (IR) | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1680 (C=O stretch, ester), ~1435 (P-Ph stretch), ~1100 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 348 (M⁺), 277, 262, 183 |

Chemical Reactivity and Applications

The primary utility of ethyl (triphenylphosphoranylidene)acetate lies in its role as a nucleophile in the Wittig reaction. As a stabilized ylide, it readily reacts with aldehydes and ketones to form predominantly (E)-α,β-unsaturated esters. This transformation is a powerful method for carbon-carbon bond formation.[3]

Beyond the classic Wittig reaction, this reagent is also employed in the synthesis of various heterocyclic systems.[3] Its nucleophilic character allows it to participate in Michael additions and other annulation reactions.

The Wittig Reaction Workflow

The Wittig reaction is a robust method for olefination. The general workflow involves the reaction of the phosphorus ylide with a carbonyl compound, leading to the formation of an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.

Caption: The Wittig reaction workflow.

Biological Activity: Cholinesterase Inhibition

Ethyl (triphenylphosphoranylidene)acetate has been identified as an inhibitor of cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating the nerve impulse. Inhibition of these enzymes leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for several drugs used to treat conditions such as Alzheimer's disease and myasthenia gravis.

Acetylcholine Signaling Pathway and Inhibition

The following diagram illustrates the normal breakdown of acetylcholine by acetylcholinesterase and how an inhibitor like ethyl (triphenylphosphoranylidene)acetate disrupts this process.

Caption: Acetylcholine breakdown and inhibition.

Experimental Protocols

Synthesis of Ethyl (triphenylphosphoranylidene)acetate

This protocol describes the synthesis of the title compound from triphenylphosphine and ethyl bromoacetate.

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Toluene

-

Diethyl ether

-

2 M Potassium hydroxide solution

-

Deionized water

-

Dichloromethane

-

Sodium sulfate

-

Phenolphthalein indicator

Procedure:

-

In a 1-L round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (39.4 g, 150 mmol) in toluene (200 mL).

-

Stir the mixture until a homogeneous solution is achieved.

-

Add ethyl bromoacetate (16.6 mL, 150 mmol) via syringe.

-

Cap the flask and stir at room temperature for 24 hours. A white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with toluene (75 mL) and diethyl ether (75 mL).

-

Transfer the white solid to a 1-L round-bottom flask and dissolve it in 450 mL of deionized water.

-

Add a few drops of phenolphthalein indicator.

-

While stirring, add 2 M potassium hydroxide solution dropwise until a persistent pink color is observed.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic extracts, wash with brine (400 mL), and dry over sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Redissolve the resulting oil in a minimal amount of diethyl ether (approx. 20 mL) and concentrate again to yield an off-white solid.

-

Dry the solid under high vacuum to obtain ethyl (triphenylphosphoranylidene)acetate.

General Protocol for a Wittig Reaction with an Aldehyde

This protocol provides a general procedure for the reaction of ethyl (triphenylphosphoranylidene)acetate with an aldehyde to form an ethyl cinnamate derivative.

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate

-

Aldehyde (e.g., benzaldehyde)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent) in dichloromethane.

-

Add a solution of ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dichloromethane dropwise to the aldehyde solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the α,β-unsaturated ester.

-

Characterize the product by spectroscopic methods (NMR, IR, MS).

Conclusion

Ethyl (triphenylphosphoranylidene)acetate is a versatile and powerful reagent in organic chemistry, with its primary application being the stereoselective synthesis of alkenes via the Wittig reaction. Its role as a cholinesterase inhibitor opens up avenues for its exploration in the field of medicinal chemistry and drug development. The detailed physical, chemical, and spectral data, along with the provided experimental protocols, serve as a valuable resource for researchers and scientists working with this important compound.

References

Solubility Profile of Ethyl (triphenylphosphoranylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl (triphenylphosphoranylidene)acetate, a crucial Wittig reagent, in common laboratory solvents. Understanding the solubility of this compound is paramount for its effective use in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document collates available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Ethyl (triphenylphosphoranylidene)acetate possesses both nonpolar (three phenyl rings) and polar (ester group and the ylide functionality) characteristics, leading to a varied solubility profile across different solvents.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for ethyl (triphenylphosphoranylidene)acetate is not widely published, the following table summarizes the available information from various chemical suppliers and databases.

| Solvent | Chemical Class | Polarity | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 69 mg/mL - 100 mg/mL | Quantitative data available. |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Polar Aprotic | Soluble | Frequently cited as a good solvent.[1][2] |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Soluble | A common solvent for Wittig reactions.[1][2] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Polar Aprotic | Soluble | Used as a reaction solvent for this reagent. |

| Acetic Acid | Carboxylic Acid | Polar Protic | Soluble | Used in a purification protocol. |

| Diethyl Ether / Hexanes | Ether / Alkane | Nonpolar | Soluble | The compound remains in solution while the triphenylphosphine oxide byproduct precipitates. |

| Alcohols (e.g., Methanol, Ethanol) | Alcohol | Polar Protic | Limited Solubility | Generally poor solvents for this reagent.[2] |

| Water | Water | Polar Protic | Insoluble | Confirmed by multiple sources.[1] |

| Petroleum Ether | Alkane | Nonpolar | Sparingly Soluble / Insoluble | Used as an anti-solvent for precipitation. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of ethyl (triphenylphosphoranylidene)acetate in a laboratory setting.

Objective: To determine the approximate solubility of ethyl (triphenylphosphoranylidene)acetate in a given solvent at a specific temperature (e.g., room temperature).

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate

-

A range of common laboratory solvents (e.g., DMSO, chloroform, THF, ethanol, water, etc.)

-

Analytical balance

-

Small vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or micropipettes

-

Temperature-controlled environment (e.g., water bath)

Methodology:

-

Preparation:

-

Accurately weigh a specific amount of ethyl (triphenylphosphoranylidene)acetate (e.g., 10 mg) and place it into a clean, dry vial.

-

Record the exact mass of the solute.

-

-

Solvent Addition:

-

Add a small, precise volume of the chosen solvent (e.g., 0.1 mL) to the vial containing the solute.

-

Securely cap the vial.

-

-

Dissolution:

-

Agitate the mixture vigorously using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

-

Incremental Solvent Addition:

-

If the solid has not completely dissolved, add another small, precise volume of the solvent (e.g., 0.1 mL).

-

Repeat the agitation and observation steps.

-

Continue this incremental addition of the solvent until the solid is fully dissolved.

-

-

Data Recording and Calculation:

-

Record the total volume of solvent required to completely dissolve the initial mass of the solute.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

-

-

Observations:

-

Note any qualitative observations, such as the rate of dissolution, any color changes, or if the substance remains insoluble even after the addition of a significant volume of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for ethyl (triphenylphosphoranylidene)acetate and all solvents used before commencing any work.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of a compound like ethyl (triphenylphosphoranylidene)acetate in various common laboratory solvents.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of ethyl (triphenylphosphoranylidene)acetate. For critical applications, it is always recommended to experimentally determine the solubility under the specific conditions of your process.

References

An In-depth Technical Guide on the Stability and Storage of Ethyl (triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl (triphenylphosphoranylidene)acetate, a stabilized phosphorus ylide, is a crucial reagent in organic synthesis, primarily utilized in the Wittig reaction to form α,β-unsaturated esters. Its stability and proper handling are paramount to ensure its reactivity and the success of synthetic endeavors. This guide provides a comprehensive overview of the stability and optimal storage conditions for this reagent, supported by available data and established experimental protocols.

Core Chemical Properties and Stability Profile

Ethyl (triphenylphosphoranylidene)acetate is a white to light yellow crystalline solid. As a stabilized ylide, the negative charge on the carbanion is delocalized by the adjacent ester group, rendering it significantly more stable than non-stabilized ylides.[1] While it is considered shelf-stable under appropriate conditions, its reactivity is compromised by exposure to air, moisture, and elevated temperatures.[2]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₁O₂P | [3][4] |

| Molecular Weight | 348.37 g/mol | [3][5] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 124-130 °C | [3][4] |

Stability Considerations

| Factor | Impact on Stability | Mitigation and Handling Recommendations |

| Air (Oxygen) | Susceptible to oxidation. | Handle and store under an inert atmosphere (e.g., nitrogen or argon). Utilize air-sensitive techniques such as Schlenk lines or glove boxes.[6][7] |

| Moisture | Prone to hydrolysis, which can decompose the ylide.[8][9][10][11][12] | Store in a tightly sealed container in a desiccator or dry environment. Use anhydrous solvents when preparing solutions. |

| Heat | Can undergo thermal decomposition, especially at elevated temperatures.[2] | Store at recommended cool temperatures and avoid exposure to high heat. |

| Light | While specific photostability data is limited, photochemical Wittig reactions have been reported, suggesting potential sensitivity to light.[13] | Store in an opaque container or in a dark location to minimize light exposure. |

| Incompatible Materials | Reacts with strong acids, bases, and strong oxidizing agents.[2] | Avoid contact with these materials during storage and handling. |

Recommended Storage Conditions

To maintain the integrity and reactivity of ethyl (triphenylphosphoranylidene)acetate, the following storage conditions are recommended based on its form:

Solid Form

| Parameter | Recommended Condition |

| Temperature | 2-8 °C (Refrigerated) |

| Atmosphere | Under an inert gas (e.g., Nitrogen) |

| Container | Tightly sealed, opaque container |

| Environment | Dry, well-ventilated area |

In Solution

When dissolved in a solvent, the stability of ethyl (triphenylphosphoranylidene)acetate is significantly reduced. For short-term storage, refrigeration may be adequate, but for longer periods, cryogenic storage is necessary.

| Storage Temperature | Duration | Atmosphere |

| -20 °C | Up to 1 month | Under Nitrogen |

| -80 °C | Up to 6 months | Under Nitrogen |

Experimental Protocols

Synthesis of Ethyl (triphenylphosphoranylidene)acetate

This procedure describes the synthesis from triphenylphosphine and ethyl bromoacetate.[14]

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Toluene

-

Potassium hydroxide (2 M aqueous solution)

-

Dichloromethane

-

Diethyl ether

-

Brine

-

Sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Stir the mixture until a homogeneous solution is achieved.

-

Add ethyl bromoacetate (1.0 eq) via syringe and stir the mixture at room temperature. A white precipitate of the phosphonium salt will form.

-

After 24 hours, collect the precipitate by vacuum filtration and wash it with toluene and diethyl ether.

-

Dissolve the collected white solid in deionized water.

-

Add a few drops of phenolphthalein indicator.

-

While stirring, add 2 M potassium hydroxide dropwise until a persistent pink color is observed.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield an off-white solid.

-

The solid can be further purified by recrystallization.

Wittig Reaction with Ethyl (triphenylphosphoranylidene)acetate

This protocol outlines a general procedure for the Wittig reaction between the ylide and an aldehyde.[15][16]

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate

-

Aldehyde (e.g., 4-chlorobenzaldehyde)

-

Dichloromethane (anhydrous)

-

Solvent for chromatography (e.g., 25% diethyl ether in hexanes)

-

Silica gel

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane.

-

Add ethyl (triphenylphosphoranylidene)acetate (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the dichloromethane under a stream of nitrogen.

-

Dissolve the residue in the chromatography solvent (e.g., 25% diethyl ether in hexanes). A white precipitate of triphenylphosphine oxide will form.

-

Filter the solution to remove the triphenylphosphine oxide.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the desired alkene.

General Protocol for Handling Air-Sensitive Reagents

Given the air-sensitive nature of ethyl (triphenylphosphoranylidene)acetate, the following general procedures should be followed.[6][7]

Equipment:

-

Schlenk line or glove box

-

Oven-dried glassware

-

Syringes and needles (oven-dried)

-

Septa

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.

-

Assemble the reaction apparatus while hot and flush with inert gas.

-

For transferring the solid reagent in a glove box, use standard weighing techniques.

-

For transfers outside a glove box, use a Schlenk line. The solid can be added to the reaction flask under a positive pressure of inert gas.

-

To transfer solutions of the reagent, use a syringe that has been dried and flushed with inert gas.

-

Puncture the septum of the reagent bottle with the needle and withdraw the desired volume of solution.

-

Transfer the solution to the reaction flask by puncturing its septum.

Visualized Workflows and Mechanisms

To further elucidate the handling and reaction of ethyl (triphenylphosphoranylidene)acetate, the following diagrams are provided.

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Caption: General workflow for handling and using the reagent.

References

- 1. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 2. CAS 1099-45-2: Ethyl triphenylphosphoranylideneacetate [cymitquimica.com]

- 3. Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl (Triphenylphosphoranylidene)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]

- 11. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to CAS No. 1099-45-2: Ethyl (triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 1099-45-2, definitively identified as Ethyl (triphenylphosphoranylidene)acetate. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and explores its primary role in organic chemistry as a stabilized Wittig reagent. Furthermore, its potential biological activity as a cholinesterase inhibitor is discussed. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Ethyl (triphenylphosphoranylidene)acetate is a stabilized phosphorus ylide, or phosphorane, that is widely utilized in organic synthesis. It is a stable, typically solid compound that is commercially available from numerous chemical suppliers.

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 1099-45-2 |

| IUPAC Name | ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate[1] |

| Synonyms | (Carbethoxymethylene)triphenylphosphorane, (Ethoxycarbonylmethylene)triphenylphosphorane, (Triphenylphosphoranylidene)acetic Acid Ethyl Ester[2][3] |

| Molecular Formula | C₂₂H₂₁O₂P[2] |

| Molecular Weight | 348.37 g/mol [2] |

| InChI | InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3[1] |

| InChIKey | IIHPVYJPDKJYOU-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3[1] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | White to off-white or light yellow crystalline solid/powder. | [2][4] |

| Melting Point | 125-131 °C | [5][6] |

| Boiling Point | 490.4 ± 28.0 °C (Predicted) | [5][7] |

| Solubility | Soluble in chloroform, THF, dichloromethane. Insoluble in water. | [3][6][7] |

| Stability | Air and heat sensitive. Store under an inert atmosphere (e.g., nitrogen) at 2-8°C. | [4][6] |

Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Consistent with the chemical structure.[8] |

| ¹³C NMR | Consistent with the chemical structure. |

| IR | Key peaks corresponding to the functional groups present. |

| Mass Spec | Molecular ion peak consistent with the molecular weight.[1] |

| UV-Vis | λmax at 222 nm and 268 nm.[7][9] |

Synthesis and Experimental Protocols

Ethyl (triphenylphosphoranylidene)acetate is readily synthesized through a two-step process involving the formation of a phosphonium salt followed by deprotonation to yield the ylide.

Synthesis of the Phosphonium Salt

The initial step is the Sₙ2 reaction between triphenylphosphine and an ethyl haloacetate, typically ethyl bromoacetate.

Reaction: (C₆H₅)₃P + BrCH₂COOCH₂CH₃ → [(C₆H₅)₃P⁺CH₂COOCH₂CH₃]Br⁻

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.[10]

-

Add ethyl bromoacetate (1.0 equivalent) to the solution via syringe.[10]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, the phosphonium salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

Synthesis of the Ylide (Wittig Reagent)

The phosphonium salt is then deprotonated using a base to form the stabilized ylide.

Reaction: [(C₆H₅)₃P⁺CH₂COOCH₂CH₃]Br⁻ + Base → (C₆H₅)₃P=CHCOOCH₂CH₃ + H-Base⁺ + Br⁻

Experimental Protocol:

-

Suspend the synthesized phosphonium salt in a suitable solvent.

-

Add a base, such as sodium hydroxide or potassium hydroxide, to the suspension.[10] For this stabilized ylide, a moderately strong base is sufficient.

-

The ylide can then be extracted into an organic solvent like dichloromethane.[10]

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the solid ylide.[10]

Applications in Organic Synthesis: The Wittig Reaction

The primary application of Ethyl (triphenylphosphoranylidene)acetate is as a reagent in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes or ketones.[11][12] As a stabilized ylide, it typically reacts with aldehydes to produce (E)-α,β-unsaturated esters with high stereoselectivity.[13]

The Wittig Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl compound, forming a transient oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[14]

Experimental Protocol for a Wittig Reaction

The following is a general protocol for the reaction of an aldehyde with Ethyl (triphenylphosphoranylidene)acetate.

Materials:

-

Aldehyde (1.0 equivalent)

-

Ethyl (triphenylphosphoranylidene)acetate (1.1-1.2 equivalents)[12][13]

-

Anhydrous solvent (e.g., dichloromethane, THF, or toluene)[13]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde in the anhydrous solvent.[12]

-

Add the Ethyl (triphenylphosphoranylidene)acetate portion-wise to the stirred solution at room temperature.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[13]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

-

The crude product is then purified, typically by column chromatography on silica gel, to separate the desired alkene from the triphenylphosphine oxide byproduct.[13]

Biological Activity

While primarily known as a synthetic reagent, some studies suggest that Ethyl (triphenylphosphoranylidene)acetate may exhibit biological activity as a cholinesterase inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][9][15][16][17] This inhibitory action could be of interest in the context of neurodegenerative disease research and drug development.

Potential Mechanism of Action as a Cholinesterase Inhibitor

The exact mechanism of cholinesterase inhibition is not extensively detailed in the available literature. However, a hypothetical signaling pathway can be proposed where the compound interferes with the normal hydrolysis of acetylcholine.

Safety and Toxicology

Ethyl (triphenylphosphoranylidene)acetate is considered a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool place (2-8°C).[6] Keep under an inert atmosphere, such as nitrogen, as the compound is air and heat sensitive.[4]

Conclusion

Ethyl (triphenylphosphoranylidene)acetate (CAS No. 1099-45-2) is a cornerstone reagent in organic synthesis, particularly for the stereoselective formation of (E)-alkenes via the Wittig reaction. Its synthesis is straightforward, and its reactivity is well-understood, making it a reliable tool for chemists. In addition to its synthetic utility, its potential as a cholinesterase inhibitor presents an avenue for further investigation in the field of medicinal chemistry. This guide provides the essential technical information for the safe and effective use of this versatile compound in a research and development setting.

References

- 1. Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | C22H21O2P | CID 70670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1099-45-2: Ethyl triphenylphosphoranylideneacetate [cymitquimica.com]

- 3. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 4. labproinc.com [labproinc.com]

- 5. CAS#:1099-45-2 | Ethyl 2-(triphenylphosphoranylidene)acetate | Chemsrc [chemsrc.com]

- 6. Ethyl (triphenylphosphoranylidene)acetate|lookchem [lookchem.com]

- 7. Ethyl (triphenylphosphoranylidene)acetate CAS#: 1099-45-2 [m.chemicalbook.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. medchemexpress.com [medchemexpress.com]

- 16. abmole.com [abmole.com]

- 17. selleckchem.com [selleckchem.com]

Unveiling the Molecular Architecture of Ethyl (triphenylphosphoranylidene)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of ethyl (triphenylphosphoranylidene)acetate, a stabilized Wittig reagent pivotal in synthetic organic chemistry. The document details its synthesis, structural features, and spectroscopic characteristics, presenting quantitative data in a structured format for ease of reference and comparison.

Core Molecular Structure and Properties

Ethyl (triphenylphosphoranylidene)acetate, with the chemical formula C₂₂H₂₁O₂P, is a white to off-white crystalline solid.[1] It is commonly utilized in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters. The molecule's stability and reactivity are dictated by the interplay between the triphenylphosphine group and the ethyl acetate moiety, which allows for the delocalization of the negative charge on the α-carbon. This stabilization renders it less reactive than non-stabilized ylides, often leading to the preferential formation of (E)-alkenes.[2][3]

The key structural feature of ethyl (triphenylphosphoranylidene)acetate is the phosphorus ylide functional group, which can be represented by two main resonance structures: the ylide form, with a positive charge on the phosphorus and a negative charge on the carbon, and the phosphorane form, with a double bond between the phosphorus and carbon.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 348.37 g/mol [1] |

| Melting Point | 124-129 °C[1] |

| Boiling Point | 490.4 °C at 760 mmHg[1] |

| Density | 1.15 g/cm³[1] |

| Solubility | Soluble in chloroform and dichloromethane; limited solubility in polar solvents like water and alcohols.[4] |

Synthesis of Ethyl (triphenylphosphoranylidene)acetate

The synthesis of ethyl (triphenylphosphoranylidene)acetate is a two-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide.

Experimental Protocol: Synthesis

Step 1: Formation of the Phosphonium Salt

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent such as toluene.

-

To this solution, add an equimolar amount of ethyl bromoacetate.

-

Stir the reaction mixture at room temperature. The phosphonium salt, ethyl (triphenyl)phosphonium bromide, will precipitate out of the solution.

-

Isolate the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum.

Step 2: Formation of the Ylide

-

Suspend the dried phosphonium salt in a suitable solvent, such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a base, such as aqueous sodium hydroxide or triethylamine, to the suspension with vigorous stirring. The use of a relatively weak base is possible due to the acidity of the α-proton, which is increased by the adjacent ester group.[5]

-

Continue stirring until the deprotonation is complete, which is often indicated by a change in color or the dissolution of the solid.

-

The resulting solution contains the ethyl (triphenylphosphoranylidene)acetate ylide. For many applications, the ylide can be used in situ without isolation. For isolation, the organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the solid product.

Caption: Synthesis workflow for ethyl (triphenylphosphoranylidene)acetate.

Spectroscopic and Structural Data

Spectroscopic techniques are essential for the characterization and confirmation of the molecular structure of ethyl (triphenylphosphoranylidene)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.7-7.4 | m | P-Ph | |

| ¹H | 3.7-4.0 | q | ~7.1 | O-CH₂ -CH₃ |

| ¹H | 2.8-3.0 | d | ~14 | P=CH |

| ¹H | 1.0-1.2 | t | ~7.1 | O-CH₂-CH₃ |

| ¹³C | 170-172 | C =O | ||

| ¹³C | 133-128 | P-Ph | ||

| ¹³C | 58-60 | O-CH₂ -CH₃ | ||

| ¹³C | 28-30 | P=C H | ||

| ¹³C | 14-15 | O-CH₂-CH₃ | ||

| ³¹P | 15-20 | P |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1610-1630 | Strong | C=O stretch (conjugated) |

| ~1435 | Strong | P-Ph stretch |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry

The mass spectrum of ethyl (triphenylphosphoranylidene)acetate typically shows the molecular ion peak (M⁺) at m/z 348, corresponding to the molecular weight of the compound.

X-ray Crystallography

The solid-state structure of ethyl (triphenylphosphoranylidene)acetate has been determined by X-ray crystallography. The data reveals key bond lengths and angles that define the molecular geometry.

| Bond | Length (Å) |

| P=C(ylide) | ~1.71 |

| P-C(phenyl) | ~1.81 (average) |

| C(ylide)-C(carbonyl) | ~1.42 |

| C=O | ~1.23 |

| Angle | Degree (°) |

| C(phenyl)-P-C(phenyl) | ~106 (average) |

| C(phenyl)-P=C(ylide) | ~112 (average) |

| P=C(ylide)-C(carbonyl) | ~125 |

| C(ylide)-C(carbonyl)=O | ~120 |

Note: These are approximate values derived from typical structures of stabilized phosphorus ylides and may vary slightly in the specific crystal structure.

Resonance Structures and Reactivity

The reactivity of ethyl (triphenylphosphoranylidene)acetate is a direct consequence of its electronic structure, which is best described as a resonance hybrid.

References

- 1. Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | C22H21O2P | CID 70670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Triphenylcarbethoxymethylenephosphorane - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Theoretical Calculations on Ethyl (triphenylphosphoranylidene)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (triphenylphosphoranylidene)acetate is a cornerstone stabilized ylide, pivotal in the Wittig reaction for the synthesis of α,β-unsaturated esters, which are prevalent motifs in numerous pharmaceuticals and biologically active compounds.[1][2] Understanding the nuanced stereochemical outcomes and reactivity of this reagent necessitates a deep dive into its molecular structure and electronic properties. This technical guide provides a comprehensive framework for employing modern computational chemistry techniques, particularly Density Functional Theory (DFT), to elucidate the structural characteristics and reactive behavior of ethyl (triphenylphosphoranylidene)acetate. We will detail robust protocols for geometry optimization, vibrational analysis, and the exploration of the electronic landscape through frontier molecular and natural bond orbital analyses. Furthermore, we will contextualize these computational models within the broader mechanism of the Wittig reaction, offering insights into how theoretical calculations can predict and explain experimental observations.

Introduction: The Stabilized Ylide in Modern Synthesis

Ethyl (triphenylphosphoranylidene)acetate, often abbreviated as Ph₃P=CHCO₂Et, belongs to the class of stabilized phosphorus ylides.[3] The term "stabilized" refers to the presence of an electron-withdrawing group (the ethyl ester) adjacent to the carbanion, which delocalizes the negative charge and thereby increases the molecule's stability.[4] This stability has profound implications for its reactivity in the Wittig reaction, typically leading to a high selectivity for (E)-alkenes.[5][6]

The electronic structure of phosphorus ylides has been a subject of extensive discussion, often described by two primary resonance structures: the ylide form (Ph₃P⁺–C⁻HCO₂Et) and the ylene form (Ph₃P=CHCO₂Et).[4][7] Computational studies have largely shown that the bonding is best described as a polarized single bond with significant ionic character, rather than a true double bond involving phosphorus d-orbitals, which are energetically unfavorable.[4][7][8]

Theoretical calculations serve as a powerful lens to probe these subtleties. By constructing a reliable in silico model, researchers can:

-

Predict ground-state geometries with high accuracy.

-

Analyze the electronic charge distribution and its effect on reactivity.

-

Investigate the energy profile of reaction pathways, such as the Wittig reaction.

-

Rationalize stereochemical outcomes based on transition state geometries and energies.[5][9]

This guide will provide the foundational knowledge and practical steps for researchers to initiate and interpret theoretical studies on this vital synthetic reagent.

Theoretical Foundations and Computational Methodologies

The accuracy of any theoretical calculation is contingent upon the selection of an appropriate computational method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

Choosing the Right Functional and Basis Set

-

Density Functional: A common and effective choice for organic molecules is the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange. For systems where dispersion forces may be significant (e.g., in transition states with phenyl rings), functionals with dispersion corrections, such as B3LYP-D3 , or functionals specifically designed to capture non-covalent interactions, like the M06 suite, are recommended.[10]

-

Basis Set: The basis set dictates the flexibility of the atomic orbitals used in the calculation. The Pople-style basis set 6-31G(d) is a cost-effective starting point that includes polarization functions on heavy atoms, which are crucial for describing the bonding around the phosphorus center. For higher accuracy, particularly for energy calculations, a larger basis set like 6-311+G(d,p) , which adds diffuse functions and polarization functions on hydrogen atoms, is advisable.[11]

The Importance of Solvation Models

Reactions are rarely performed in the gas phase. To accurately model the ylide's behavior in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are essential. These models approximate the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects that can significantly influence geometries and reaction energetics.[5][12]

Core Protocol: Geometry Optimization and Structural Analysis

The first step in any computational study is to find the lowest energy structure of the molecule, known as the global minimum on the potential energy surface.[13][14]

Step-by-Step Protocol for Geometry Optimization

-

Build Initial Structure: Construct an initial 3D model of ethyl (triphenylphosphoranylidene)acetate using a molecular builder. Ensure a reasonable starting geometry based on known chemical principles (e.g., sp² hybridization at the ylidic carbon).

-

Select Computational Level: Specify the chosen functional (e.g., B3LYP-D3), basis set (e.g., 6-31G(d)), and solvent model (e.g., PCM with THF or Chloroform).

-

Initiate Optimization: Run a geometry optimization calculation. This is an iterative process where the algorithm calculates the forces on each atom and adjusts their positions to minimize the total energy of the system.[13]

-

Confirm Minimum with Vibrational Analysis: After the optimization converges, perform a frequency (vibrational) analysis at the same level of theory. A true minimum energy structure will have zero imaginary frequencies .[14] The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

Visualizing the Computational Workflow

Caption: Workflow for obtaining a validated minimum energy structure.

Analysis of Geometric Parameters

Once a validated structure is obtained, key geometric parameters can be analyzed and compared with experimental data (e.g., from X-ray crystallography) or results from different computational levels.

| Parameter | B3LYP/6-31G(d) | Experimental (Typical) |

| P=C Bond Length (Å) | ~1.71 | 1.68 - 1.73 |

| C-C Bond Length (Å) | ~1.42 | 1.40 - 1.45 |

| C=O Bond Length (Å) | ~1.23 | 1.21 - 1.24 |

| P-C-C Angle (°) | ~125° | 123 - 127° |

Note: Table values are representative and will vary based on the exact computational method and experimental conditions.

Probing the Electronic Landscape and Reactivity

The optimized geometry provides the foundation for analyzing the ylide's electronic structure, which governs its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: For a nucleophilic ylide, the HOMO is typically centered on the ylidic carbanion (the C⁻). Its energy level indicates the molecule's ability to donate electrons. The HOMO is delocalized onto the ester group, which accounts for the ylide's stabilization.

-

LUMO: The LUMO is usually located on the triphenylphosphine moiety. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In the context of the Wittig reaction, the interaction between the ylide's HOMO and the carbonyl's LUMO (the π* orbital of the C=O bond) is the key orbital interaction driving the initial nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution. For Ph₃P=CHCO₂Et, an NBO analysis can quantify:

-

Natural Atomic Charges: This reveals the extent of charge separation in the P⁺–C⁻ bond. The analysis will confirm a significant negative charge on the ylidic carbon and a positive charge on the phosphorus atom.

-

Bonding Orbitals: NBO can dissect the P–C bond, confirming its primary σ-bond character with significant ionic contributions, rather than a covalent π-bond.[15]

-

Hyperconjugation: It can reveal delocalization effects, such as the interaction between the carbanion lone pair (HOMO) and the π* orbital of the C=O bond, which is the electronic basis for the ylide's "stabilization".

Modeling the Wittig Reaction Mechanism

Theoretical calculations are uniquely suited to explore the transient and high-energy species involved in reaction mechanisms, such as transition states and intermediates.[16][17] The salt-free Wittig reaction is now widely accepted to proceed via a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes.[6][17]

References

- 1. scispace.com [scispace.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ylide - Wikipedia [en.wikipedia.org]

- 4. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]

- 11. Evaluation of several economical computational methods for geometry optimization of phosphorus acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. storion.ru [storion.ru]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Georg Wittig's Original Research on Phosphorus Ylides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Georg Wittig's seminal research on phosphorus ylides, a groundbreaking discovery that revolutionized synthetic organic chemistry and for which he was awarded the Nobel Prize in Chemistry in 1979. We will delve into the core principles of his work, presenting the key experimental methodologies and quantitative data as reported in his original publications. This document is intended to serve as a practical resource for researchers, offering a clear and concise overview of the foundational experiments that led to the development of the now-ubiquitous Wittig reaction. Included are detailed protocols, tabulated data from his early papers, and graphical representations of the reaction pathways.

Introduction: The Genesis of an Olefination Revolution

In the early 1950s, Georg Wittig and his research group embarked on a series of investigations into the reactivity of pentavalent phosphorus compounds. This exploration led to the unexpected and profound discovery that certain phosphorus-containing compounds, which he termed "ylides," could react with aldehydes and ketones to form alkenes and triphenylphosphine oxide with remarkable specificity. This reaction, now famously known as the Wittig reaction, provided a novel and highly versatile method for carbon-carbon double bond formation, overcoming many limitations of existing elimination reactions. The driving force of this transformation is the formation of the highly stable phosphorus-oxygen bond in triphenylphosphine oxide.[1][2]

The initial breakthrough was documented in a 1953 publication by Wittig and his student G. Geissler, where they described the reaction of methylenetriphenylphosphorane with benzophenone to yield 1,1-diphenylethylene and triphenylphosphine oxide in near-quantitative amounts.[1] This was followed by a more comprehensive paper in 1954 with Ulrich Schöllkopf, which laid out the broader scope and utility of this new olefination method.[2]

This guide will dissect the core components of Wittig's original research, focusing on the preparation of the key phosphorus ylides and their subsequent reactions as detailed in these foundational papers.

The Logical Pathway to Discovery

Georg Wittig's path to the discovery of phosphorus ylides was not a direct one but rather a journey rooted in his deep interest in the chemistry of "ylides" in general, which he defined as compounds with adjacent positive and negative charges. His Nobel Lecture, "From Diyls to Ylides to My Idyll," provides a personal account of this scientific journey. His work on nitrogen ylides preceded and informed his investigations into their phosphorus analogues.

Caption: Logical progression of Georg Wittig's research.

Core Experimental Protocols

The following sections detail the experimental methodologies as described in Wittig's early publications. These protocols are presented to provide a practical understanding of the original laboratory procedures.

Synthesis of Triphenylmethylphosphonium Bromide

The necessary precursor to the simplest phosphorus ylide is the corresponding phosphonium salt. Wittig and his coworkers prepared this salt via a straightforward nucleophilic substitution reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of triphenylmethylphosphonium bromide.

Detailed Protocol:

A solution of triphenylphosphine in benzene was treated with an excess of methyl bromide. The mixture was then heated under reflux. As the reaction proceeded, a white precipitate of triphenylmethylphosphonium bromide formed. This precipitate was then isolated by filtration, washed with the solvent, and dried.

Generation of Methylenetriphenylphosphorane (The Wittig Reagent)

The crucial step in accessing the reactive ylide is the deprotonation of the phosphonium salt. Wittig's group initially employed strong organometallic bases for this purpose.

Experimental Workflow:

Caption: Workflow for the in situ generation of methylenetriphenylphosphorane.

Detailed Protocol:

Triphenylmethylphosphonium bromide was suspended in anhydrous diethyl ether under an inert atmosphere. To this suspension, a solution of phenyllithium in diethyl ether was added dropwise with stirring. The reaction mixture developed a characteristic color, indicating the formation of the ylide, methylenetriphenylphosphorane. This ylide solution was typically used immediately in the subsequent reaction with a carbonyl compound. Other strong bases like n-butyllithium were also found to be effective.[3][4]

The Wittig Reaction: Olefination of Carbonyls

The hallmark of Wittig's discovery was the reaction of the generated phosphorus ylides with aldehydes and ketones to furnish alkenes.

General Reaction Pathway

The generally accepted mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.

Caption: General mechanism of the Wittig reaction.

Representative Original Experiments and Data

The following table summarizes the results of some of the key olefination reactions as reported in Wittig's early publications. It is important to note that the yields reported were often based on the isolation of crystalline products.

| Carbonyl Compound | Phosphorus Ylide | Product | Yield (%) | Melting Point (°C) of Product |

| Benzophenone | Methylenetriphenylphosphorane | 1,1-Diphenylethylene | ~95 | 53-54 |

| Benzaldehyde | Methylenetriphenylphosphorane | Styrene | High | Liquid |

| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | High | Liquid |

| Fluorenone | Methylenetriphenylphosphorane | 9-Methylenefluorene | 86 | 51-52 |

Detailed Protocol for the Reaction of Benzophenone with Methylenetriphenylphosphorane:

To the freshly prepared solution of methylenetriphenylphosphorane in diethyl ether, a solution of benzophenone in the same solvent was added. The reaction mixture was stirred for a period, during which the color of the ylide dissipated. The reaction was then worked up, typically by hydrolysis and extraction. The product, 1,1-diphenylethylene, was isolated and purified, often by distillation or crystallization. Triphenylphosphine oxide was also isolated as a byproduct.

Conclusion

Georg Wittig's pioneering research on phosphorus ylides fundamentally altered the landscape of synthetic organic chemistry. The reaction that bears his name provided a powerful and reliable tool for the construction of carbon-carbon double bonds with a level of control that was previously unattainable. The experimental protocols and data from his original publications, as outlined in this guide, demonstrate the elegance and efficacy of his methodology from its inception. For researchers in modern drug development and organic synthesis, understanding the foundational principles and experimental nuances of Wittig's original work remains a valuable endeavor, offering insights into the intellectual process that drives chemical innovation.

References

Methodological & Application

Application Notes and Protocols: The Wittig Reaction of Ethyl (Triphenylphosphoranylidene)acetate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds. This reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a high degree of control over the position of the newly formed double bond.[1][2] This application note focuses on the use of a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, in reactions with aldehydes. Stabilized ylides, containing an electron-withdrawing group, are particularly useful as they are generally crystalline, air-stable solids that can be stored for extended periods.[3][4] A key characteristic of their reaction with aldehydes is the high stereoselectivity for the formation of the (E)-alkene isomer.[5][6][7] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1][5][8]

Reaction Mechanism and Stereoselectivity